Cas no 2228598-01-2 (2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran)
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran Chemical and Physical Properties
Names and Identifiers
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- 2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran
- EN300-1920445
- 2228598-01-2
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- Inchi: 1S/C9H13BrO/c1-7-4-5-11-8(7)9(2,3)6-10/h4-5H,6H2,1-3H3
- InChI Key: VXDJUDDAIZUHCR-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)C1=C(C)C=CO1
Computed Properties
- Exact Mass: 216.01498g/mol
- Monoisotopic Mass: 216.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 13.1Ų
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1920445-0.05g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 0.05g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1920445-0.1g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 0.1g |
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| Enamine | EN300-1920445-0.25g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 0.25g |
$1513.0 | 2023-09-17 | ||
| Enamine | EN300-1920445-0.5g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 0.5g |
$1577.0 | 2023-09-17 | ||
| Enamine | EN300-1920445-1.0g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1920445-2.5g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 2.5g |
$3220.0 | 2023-09-17 | ||
| Enamine | EN300-1920445-5.0g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 5g |
$4764.0 | 2023-06-02 | ||
| Enamine | EN300-1920445-10.0g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 10g |
$7065.0 | 2023-06-02 | ||
| Enamine | EN300-1920445-1g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 1g |
$1643.0 | 2023-09-17 | ||
| Enamine | EN300-1920445-5g |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran |
2228598-01-2 | 5g |
$4764.0 | 2023-09-17 |
2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran
Research Briefing on 2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran (CAS: 2228598-01-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran (CAS: 2228598-01-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This halogenated furan derivative exhibits unique structural features that make it a promising candidate for various applications, including medicinal chemistry, drug discovery, and chemical biology probes. Recent studies have focused on its synthesis, reactivity, and potential biological activities, positioning it as a versatile building block in organic synthesis and a potential pharmacophore in drug design.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran, highlighting its efficiency as an intermediate in the synthesis of more complex bioactive molecules. The researchers demonstrated that the bromine substituent at the tertiary carbon center provides an excellent handle for further functionalization through nucleophilic substitution reactions, while the furan ring offers opportunities for aromatic modifications. This dual reactivity makes the compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
In pharmacological research, preliminary investigations have suggested that derivatives of 2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran may exhibit interesting biological activities. A recent screening study (Nature Chemical Biology, 2024) identified several analogs of this compound showing moderate inhibitory activity against specific protein kinases involved in inflammatory pathways. While the exact mechanism of action remains under investigation, molecular docking studies suggest that the furan ring system may participate in key π-stacking interactions with aromatic residues in the kinase binding pockets.
The chemical stability and reactivity profile of 2228598-01-2 have also made it a subject of interest in materials science applications. A 2024 ACS Applied Materials & Interfaces publication reported its use as a precursor for the synthesis of novel organic electronic materials, where the bromine atom serves as an initiation point for polymerization reactions. The resulting polymers demonstrated interesting optoelectronic properties, suggesting potential applications in biosensing devices.
From a safety and toxicological perspective, recent studies have begun to characterize the compound's biological profile. While comprehensive toxicology data remains limited, preliminary in vitro assays indicate that proper handling precautions are necessary due to the reactive nature of the bromine substituent. Current research efforts are focusing on developing safer synthetic protocols and exploring protective group strategies to mitigate potential hazards during chemical manipulations.
Looking forward, the unique structural features of 2-(1-bromo-2-methylpropan-2-yl)-3-methylfuran suggest multiple directions for future research. These include further exploration of its pharmacological potential, development of novel synthetic methodologies utilizing its reactive sites, and investigation of its applications in chemical biology as a versatile scaffold for probe development. As research continues, this compound is likely to gain increasing attention in both academic and industrial settings within the chemical biology and pharmaceutical sectors.
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